(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via a Mannich reaction involving pyrazine, formaldehyde, and a secondary amine.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the piperidine derivative using an acrylamide linker under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-yl)methyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propionamide
Uniqueness
The presence of the cyanopyrazine moiety in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide distinguishes it from other similar compounds. This structural feature may confer unique biological activity or chemical reactivity, making it a compound of particular interest in research and development.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide, a derivative of acrylamide, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 82857-82-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine and acrylamide derivatives. The synthetic pathway often includes:
- Formation of the benzo[d][1,3]dioxole core.
- Alkylation with piperidine derivatives.
- Coupling with acrylamide to yield the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9 | HCT116 | 16.19 ± 1.35 |
Compound 9 | MCF7 | 17.16 ± 1.54 |
These results indicate that the compound's structural components may contribute to its anticancer properties by inducing apoptosis in cancer cells .
The proposed mechanism for the anticancer activity includes:
- Inhibition of cell proliferation through modulation of cell cycle regulators.
- Induction of apoptosis via mitochondrial pathways.
This is supported by findings that show alterations in expression levels of pro-apoptotic and anti-apoptotic proteins in treated cells.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects attributed to compounds containing the benzo[d][1,3]dioxole moiety. These effects may be linked to:
- Antioxidant activity, which helps mitigate oxidative stress in neuronal cells.
- Modulation of neurotransmitter levels, potentially impacting conditions such as anxiety and depression.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Cytotoxicity : A study evaluated various derivatives against a panel of cancer cell lines and found that modifications in the piperidine ring significantly enhanced cytotoxicity .
- Neuroprotective Activity : Research indicated that compounds with similar structures showed promise in protecting neuronal cells from oxidative damage in vitro .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c22-12-17-21(24-8-7-23-17)26-9-5-16(6-10-26)13-25-20(27)4-2-15-1-3-18-19(11-15)29-14-28-18/h1-4,7-8,11,16H,5-6,9-10,13-14H2,(H,25,27)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKPXRBXNPSQH-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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